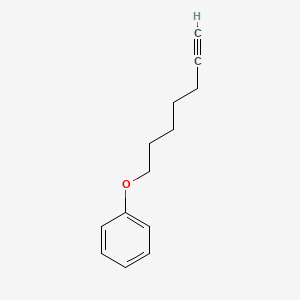

Hept-6-ynoxybenzene

Description

Contextualization within Modern Chemical Synthesis Paradigms

In modern chemical synthesis, there is a continuous demand for novel building blocks that can be used to construct complex molecular architectures. Hept-6-ynoxybenzene, with its terminal alkyne and aryl ether functionalities, fits well within this paradigm. The terminal alkyne is a particularly valuable functional group, amenable to a wide array of transformations.

General synthetic strategies for related alkyl aryl ethers are well-established and offer context for the potential synthesis of this compound. The Williamson ether synthesis, a classical method, involves the reaction of a phenoxide with an alkyl halide. rsc.org More contemporary approaches often rely on metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. rsc.org For instance, copper-catalyzed systems have been developed for the one-pot synthesis of alkyl aryl ethers from aryl bromides and chlorides in water, highlighting a green chemistry approach. rsc.org Furthermore, metal-free methods utilizing diaryliodonium salts provide an alternative route to these ethers. acs.org

Significance of Alkynyl Aryl Ether Scaffolds in Molecular Design

The alkynyl aryl ether scaffold, the core structure of this compound, is of significant interest in molecular design for several reasons. The alkyne moiety is not merely a passive linker; its rigidity and linearity are key features in the construction of preorganized host-guest systems and molecular sensors. rsc.org The aryl-ethynyl linkage allows for electronic conjugation between the aryl group and any functionality attached to the alkyne, which is a property exploited in the development of fluorescent probes. rsc.org

Alkynyl aryl ethers are versatile precursors for a variety of heterocyclic compounds. For example, they can undergo palladium-catalyzed annulation reactions with other alkynes to form chromene derivatives, which are important structural motifs in medicinal chemistry. oup.com They are also substrates in metal-free oxidative cyclizations to produce benzofuranones, subunits present in many biologically active molecules. thieme-connect.com The ability of the alkynoxy group to direct C-H functionalization opens up further avenues for complex molecule synthesis. oup.com

Overview of Research Trajectories for Novel Organic Architectures

The development of novel organic architectures is a driving force in organic chemistry, with applications ranging from materials science to medicinal chemistry. Research in this area often focuses on creating structurally diverse molecules with unique properties. The use of versatile building blocks like alkynyl aryl ethers is central to these efforts.

Current research trajectories involving similar scaffolds include:

Catalytic Cycloadditions: The use of electron-rich alkynes, such as those found in alkynyl aryl ethers, in catalytic cycloaddition reactions is a powerful tool for assembling carbo- and heterocyclic systems. researchgate.net

Multi-component Reactions: Efficient synthetic strategies are being developed that involve the coupling of three or more components in a single reaction vessel. For example, a three-component reaction of arynes, phosphites, and alkynes has been developed to synthesize aryl(alkynyl)phosphinates. acs.org

C-H Activation: Direct functionalization of C-H bonds is a major area of research, and alkynyl aryl ethers have been shown to participate in such reactions, for example, in palladium-catalyzed formal [4+2] cycloadditions with internal alkynes. researchgate.net

Synthesis of Biologically Relevant Scaffolds: There is a sustained interest in developing new catalytic methods for synthesizing frameworks like benzofurans, which are present in numerous pharmaceuticals. Gold-catalyzed cyclization of 2-alkynylaryl ethers is one such approach being explored. bldpharm.com

While specific research on this compound is not prominent, its structural motifs suggest its potential utility in these and other emerging areas of organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

hept-6-ynoxybenzene |

InChI |

InChI=1S/C13H16O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h1,6-8,10-11H,3-5,9,12H2 |

InChI Key |

DLOJWBJJTKSUEZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Hept 6 Ynoxybenzene

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group in Hept-6-ynoxybenzene is a versatile handle for a variety of chemical reactions, enabling the construction of more complex molecular architectures.

[3+2] Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The terminal alkyne of this compound is an excellent substrate for [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. sci-rad.com One of the most prominent examples of this reaction class is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. nih.govrsc.orgresearchgate.net This reaction allows for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govcsic.esnih.gov

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a valuable tool in organic synthesis, medicinal chemistry, and materials science. nih.govrsc.orgnih.gov The catalytic cycle involves the formation of a copper(I) acetylide intermediate which then reacts with an azide (B81097) to form the triazole ring. nih.gov The reaction can be catalyzed by various copper(I) sources, and its efficiency has been demonstrated in the synthesis of a broad range of triazole-containing compounds. researchgate.netcsic.es

Table 1: Examples of [3+2] Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Organic Azide | Copper(I) salt | 1,4-disubstituted 1,2,3-triazole |

| Azomethine Ylide | Diphenylacetylene | Heat | Dihydropyrrole sci-rad.com |

| Nitrone | Cyanoacetylene | Benzene (B151609), room temp. | Isoxazoline sci-rad.com |

Hydrometallation and Carbometallation Reactions

Hydrometallation and carbometallation reactions involve the addition of a metal-hydride or a metal-carbon bond across the carbon-carbon triple bond of the alkyne. thieme-connect.debeilstein-journals.orgchemeurope.com These reactions are highly valuable for the stereoselective synthesis of substituted alkenes. psu.edu

Hydrometallation: This process typically involves the syn-addition of a metal hydride to the alkyne, leading to a vinylmetallic intermediate. This intermediate can then be further functionalized, for example, through cross-coupling reactions, to introduce a variety of substituents with retention of the alkene geometry. psu.edu

Carbometallation: This reaction involves the addition of an organometallic reagent across the alkyne. thieme-connect.debeilstein-journals.org The regioselectivity of the addition is often influenced by the nature of the substituents on the alkyne and the metal. d-nb.info For terminal alkynes like this compound, the addition can be directed to either the α- or β-carbon. The resulting vinylmetallic species are versatile intermediates for further synthetic transformations. d-nb.info

Oxidative Functionalization of Alkynes

The terminal alkyne of this compound can undergo various oxidative functionalization reactions. These transformations can lead to the formation of α-dicarbonyl compounds or other oxygenated products. nih.govsioc-journal.cnrsc.org

One notable example is the palladium-catalyzed oxidative functionalization of alkynes to produce α-acetoxylated enones. nih.gov In this type of reaction, both the alkyne and an external oxygen source are activated by the palladium catalyst. Mechanistic studies have shown that the oxygen atom incorporated into the ketone can originate from sources like dimethyl sulfoxide (B87167) (DMSO). nih.gov Another approach involves the metal-free oxidative C(sp)–H functionalization of alkynes to synthesize 1,2-diketones using reagents like tert-butyl nitrite. rsc.org

Reductive Transformations of Alkynes

The alkyne functionality in this compound can be selectively reduced to either an alkene or an alkane. libretexts.org The outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions.

Partial Reduction to cis-Alkenes: Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), allows for the stereoselective reduction of the alkyne to a cis-alkene. msu.edulibretexts.org The catalyst is designed to be active enough to reduce the alkyne but not the resulting alkene. msu.edu

Partial Reduction to trans-Alkenes: The reduction of alkynes to trans-alkenes can be achieved using sodium metal in liquid ammonia. libretexts.org This reaction proceeds through a radical anion intermediate.

Complete Reduction to Alkanes: Full hydrogenation of the alkyne to the corresponding alkane can be accomplished using powerful catalysts like platinum, palladium, or nickel on a carbon support under a hydrogen atmosphere. libretexts.orglibretexts.org

Table 2: Summary of Alkyne Reduction Methods

| Reagents | Product Stereochemistry |

|---|---|

| H₂, Lindlar's Catalyst | cis-Alkene libretexts.org |

| Na, NH₃(l) | trans-Alkene libretexts.org |

| H₂, Pd/C (or Pt, Ni) | Alkane libretexts.orglibretexts.org |

Nucleophilic Additions to Activated Alkynes

Terminal alkynes like this compound can be activated towards nucleophilic attack. numberanalytics.com This activation is often achieved through coordination with a transition metal, which polarizes the alkyne and makes it more electrophilic. youtube.comnih.gov

Gold and other transition metals can catalyze the addition of various nucleophiles to the alkyne. youtube.comnih.gov For instance, in the presence of a gold catalyst, water can add to a terminal alkyne to form a ketone after tautomerization of the initial enol intermediate. youtube.com If the molecule contains an internal nucleophile, intramolecular cyclization can occur. youtube.com The mechanism generally involves the formation of a π-complex between the metal and the alkyne, which facilitates the nucleophilic attack. youtube.comnumberanalytics.com

Reactivity of the Phenoxy Ether Moiety

The phenoxy ether part of this compound also possesses distinct reactivity, primarily centered on the ether linkage and the aromatic ring.

The ether bond in aryl alkyl ethers like this compound can be cleaved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org In the case of an aryl alkyl ether, the cleavage invariably yields a phenol (B47542) and an alkyl halide. libretexts.org This is because the sp²-hybridized carbon of the aromatic ring is resistant to S(_N)2 attack, and the formation of a phenyl cation for an S(_N)1 pathway is highly unfavorable. Therefore, the nucleophilic attack occurs at the less hindered alkyl carbon. libretexts.org Diaryl ethers, in contrast, are generally resistant to cleavage by acids. libretexts.org

The benzene ring of the phenoxy group is susceptible to electrophilic aromatic substitution (EAS). msu.edumasterorganicchemistry.comdalalinstitute.com The alkoxy group (-OR) is an activating, ortho, para-directing substituent. msu.edu This means that electrophiles will preferentially add to the positions ortho and para to the ether linkage. Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. msu.edulibretexts.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. msu.eduminia.edu.eg

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edulibretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. msu.edulibretexts.org

The mechanism involves the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comdalalinstitute.comlibretexts.org

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. sioc-journal.cn The regiochemical outcome of these reactions on a substituted benzene ring is governed by the electronic properties of the substituent already present. sioc-journal.cnlibretexts.org

The hept-6-ynoxy group (-O-(CH₂)₅-C≡CH) attached to the benzene ring is an alkoxy group, which is a classic activating group for EAS. libretexts.org The oxygen atom, through its lone pairs, can donate electron density into the ring via resonance. This donation preferentially increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive toward electrophiles. libretexts.org This effect also stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the attack occurs at the ortho or para positions, as an additional resonance structure can be drawn involving the ether oxygen. libretexts.org Consequently, the hept-6-ynoxy group is considered an ortho, para-director.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. sioc-journal.cn The expected major products from the electrophilic aromatic substitution of this compound are the ortho- and para-substituted isomers.

| Reaction Type | Typical Reagents | Electrophile (E+) | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(Hept-6-ynoxy)nitrobenzene and 4-(Hept-6-ynoxy)nitrobenzene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-1-(hept-6-ynoxy)benzene and 4-Bromo-1-(hept-6-ynoxy)benzene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(Hept-6-ynoxy)benzenesulfonic acid and 4-(Hept-6-ynoxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2-(Hept-6-ynoxy)phenyl)ethan-1-one and 1-(4-(Hept-6-ynoxy)phenyl)ethan-1-one (for R=CH₃) |

C-H Functionalization Reactions of Aromatic Rings

Direct C-H functionalization has emerged as a powerful, step-economical strategy for modifying aromatic rings without the need for pre-functionalized substrates like aryl halides. snnu.edu.cn The site-selectivity of these reactions is often achieved through the use of a directing group that coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond. snnu.edu.cnacs.org

For this compound, the ether oxygen can act as a weak, native directing group for transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium), typically favoring functionalization at the ortho position. However, achieving selectivity at positions other than ortho (i.e., meta or para) is a significant challenge. acs.org

Advanced strategies have been developed that employ removable or "transient" directing groups to steer functionalization to remote positions. snnu.edu.cnacs.org To achieve meta-functionalization of the phenyl ring in this compound, a directing group could be installed on the terminal alkyne. This auxiliary would then direct a catalyst to the meta-C-H bonds of the phenoxy ring through a large ring-like transition state. acs.org For example, an oxime ether directing group has been successfully used for the meta-C-H arylation of benzylic alcohols. nih.gov

| Functionalization Type | Catalyst/Directing Group Strategy | Expected Regioselectivity | Potential Product Example (Arylation with Ph-I) |

| Ortho-Arylation | Pd(OAc)₂ / Native Ether Directing | Ortho | 2-Phenyl-1-(hept-6-ynoxy)benzene |

| Meta-Arylation | Pd(OAc)₂ / Removable DG on alkyne | Meta | 3-Phenyl-1-(hept-6-ynoxy)benzene |

| Radical Arylation | TiCl₃ / ArN₂⁺Cl | Ortho | 2-Aryl-1-(hept-6-ynoxy)benzene nih.govresearchgate.net |

Phenoxy Radical Coupling Investigations

Phenoxy radicals are key intermediates in various biological and synthetic processes, often leading to the formation of C-C or C-O bonds through coupling reactions. dtic.mil However, generating a phenoxy radical directly from a stable aryl ether like this compound is not a typical transformation. Such a process would require homolytic cleavage of the strong C-O ether bond.

A more plausible pathway involving radical species is the radical arylation of the electron-rich aromatic ring. nih.govresearchgate.net In these reactions, an aryl radical, generated from a precursor such as an arenediazonium salt, attacks the aromatic ring of this compound. nih.gov Given the electron-donating nature of the alkoxy group, the reaction proceeds with good regioselectivity, typically favoring substitution at the ortho position. nih.govresearchgate.net

True phenoxy radical coupling, which involves the dimerization of two phenoxy units, would necessitate the prior cleavage of the ether bond to generate the corresponding phenol, 4-(hept-6-yn-1-yloxy)phenol. This phenol could then be oxidized to a phenoxy radical, which could subsequently dimerize. The formation of free aryl radicals during the reaction of copper phenoxide complexes has also been investigated to understand coupling mechanisms. nih.gov

C-O Bond Cleavage Methodologies

The cleavage of the C-O bond in aryl ethers is a synthetically important transformation that converts a stable ether linkage into more versatile functional groups, typically a phenol and an alkyl halide/alcohol.

Classic methods for cleaving alkyl aryl ethers involve harsh conditions, such as refluxing with strong mineral acids like hydroiodic acid (HI) or hydrobromic acid (HBr). unacademy.com In the case of this compound, the cleavage would occur at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the carbon and resonance effects. unacademy.com This reaction would yield phenol and a C7 fragment, likely 7-halohept-1-yne.

Modern synthetic chemistry has focused on developing milder methods for C-O bond cleavage, offering greater functional group tolerance. nih.gov These approaches are particularly relevant for a molecule like this compound, where the terminal alkyne could be sensitive to harsh acidic conditions.

| Method | Reagents/Catalyst | Mechanism Type | Expected Products |

| Acid-Mediated Cleavage | Excess HBr or HI, heat | Sₙ2 | Phenol and 7-bromohept-1-yne (B2833557) or 7-iodohept-1-yne unacademy.com |

| Nickel-Catalyzed Reductive Cleavage | Ni(0) / Ligand (e.g., NHC) | Oxidative Addition | Phenol and hept-6-yne acs.org |

| Photocatalytic Reductive Cleavage | Organic Photocatalyst (e.g., Carbazole), Visible Light, Cs₂CO₃ | Single-Electron Transfer (SET) | Phenol acs.orgnih.gov |

Intramolecular and Intermolecular Reactions involving Both Functional Groups

The presence of both an alkyne and a phenoxy group within the same molecule allows for unique transformations where both moieties participate, leading to the formation of complex cyclic structures through tandem, cascade, or rearrangement reactions.

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions are powerful tools in organic synthesis, enabling the construction of complex molecules in a single operation by combining multiple bond-forming events. For this compound, the terminal alkyne can be activated by a transition metal catalyst (e.g., Au, Pt, Pd) to act as an electrophile. beilstein-journals.org This can trigger an intramolecular attack from the electron-rich aromatic ring, leading to cyclization.

A plausible cascade reaction for this compound is an intramolecular hydroarylation/cycloisomerization. Depending on the catalyst and reaction conditions, this can proceed via different pathways. For example, a 6-endo-dig cyclization would lead to the formation of a seven-membered ring, while a 7-exo-dig cyclization is generally disfavored. More complex cascade sequences can be envisioned, such as a tandem carbocupration of the alkyne followed by an intramolecular trapping reaction. nih.gov Another example involves the copper-catalyzed coupling of an aldehyde, an amine, and an alkyne (A³ coupling), which can be followed by a cycloisomerization if a nucleophile (like the phenoxy group) is present. beilstein-journals.org

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. nih.gov While this compound lacks the specific structure for a classic acs.orgacs.org-sigmatropic rearrangement (like the Claisen rearrangement, which requires an allyl aryl ether), related rearrangements of alkynyl ethers are known, often under thermal or catalytic conditions. nih.govmdpi.com

For instance, benzyl (B1604629) alkynyl ethers are known to undergo a acs.orgacs.org-sigmatropic rearrangement followed by an intramolecular ketene (B1206846) trapping to form indanones. nih.govacs.org While the saturated alkyl chain in this compound prevents a direct analogy, activation of the alkyne by a Lewis acid or a transition metal could initiate a sequence of events leading to a skeletal rearrangement. researcher.life For example, catalyst-controlled generation of α-carbonyl cations from alkynes can lead to Wagner-Meerwein type rearrangements. researcher.life A cascade reaction involving cross-coupling and a acs.orgacs.org-sulfonium rearrangement has also been reported for ynol ethers to construct furan (B31954) rings. sioc-journal.cn

Mechanistic Studies of Reaction Pathways

The reactivity of this compound is primarily governed by its two key functional groups: the terminal alkyne and the phenoxy ether linkage. Mechanistic studies on analogous chemical structures provide significant insight into the transformation pathways available to this compound. These pathways include intramolecular cyclizations, sigmatropic rearrangements, and additions to the carbon-carbon triple bond.

Gold- and Copper-Catalyzed Intramolecular Hydroalkoxylation

The terminal alkyne of this compound can undergo intramolecular nucleophilic attack from the oxygen atom of the phenoxy group, leading to cyclized products. This transformation is often catalyzed by transition metals like gold(I) or copper(I).

Mechanistic investigations on similar alkynyl alcohols and ethers reveal a common pathway. acs.orgmdpi.com The catalytic cycle for gold-catalyzed hydroalkoxylation generally begins with the formation of a π-complex between the gold(I) catalyst and the alkyne (Intermediate A in Scheme 1). mdpi.com This coordination increases the electrophilicity of the alkyne, facilitating a nucleophilic attack. In an intermolecular reaction, this would involve an external alcohol; however, in a molecule like this compound, an intramolecular attack is possible.

Studies on related systems, such as the cyclization of 4-pentyn-1-ol, show that the reaction proceeds via the insertion of the alkyne into a copper-alkoxide bond, followed by protonolysis. acs.org Kinetic analysis of this specific reaction revealed it to be first-order in the copper catalyst and zero-order in the substrate, with an activation enthalpy (ΔH‡) of 18.7 kcal/mol and an activation entropy (ΔS‡) of -26 eu. acs.org For this compound, a similar intramolecular cyclization would lead to a seven-membered ring, a process that is generally less kinetically and thermodynamically favorable than the formation of five- or six-membered rings. acs.org

| Catalyst System | Key Mechanistic Steps | Kinetic Data (for 4-pentyn-1-ol) | Reference |

| Cu(I)/N-Heterocyclic Carbene | Alkyne insertion into Cu-O bond, followed by protonolysis. | ΔH‡ = 18.7 kcal/mol, ΔS‡ = -26 eu | acs.org |

| Au(I) Complexes | π-activation of alkyne, nucleophilic attack, protodeauration. | Not available | mdpi.comnih.gov |

Thermal nih.govnih.gov-Sigmatropic Claisen Rearrangement

This compound, as an aryl propargyl ether derivative, is a candidate for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. rsc.orgrsc.org This pericyclic reaction involves a concerted nih.govnih.gov-sigmatropic shift. rsc.orgairitilibrary.com Density Functional Theory (DFT) studies on aryl propargyl ethers show that the reaction begins with this rearrangement to form an allenyl cyclohexadienone intermediate. rsc.orgrsc.orgclockss.org This initial step is typically the rate-determining step, with calculated activation free energies (ΔG‡) in the range of 38-39 kcal/mol. rsc.orgairitilibrary.com

Following the sigmatropic rearrangement, the allenic intermediate undergoes a series of transformations. rsc.orgrsc.org Tautomerization re-establishes the aromaticity of the ring, forming an o-allenylphenol. clockss.org From this intermediate, two main pathways can lead to cyclic products: a acs.orgmdpi.com-hydride shift followed by a 6π-electrocyclization to yield a benzopyran, or a tautomerization/cyclization sequence to form a 2-methylbenzofuran. rsc.orgrsc.orgnsf.gov The specific pathway and final product can be influenced by substituents on the aromatic ring and the reaction conditions. rsc.orgclockss.org

| Reaction Step | Description | Calculated Activation Energy (ΔG‡) | Reference |

| nih.govnih.gov-Sigmatropic Rearrangement | Concerted shift of the propargyl group | ~38 kcal/mol | rsc.orgairitilibrary.com |

| Tautomerization | Formation of o-allenylphenol | Lower energy barrier | rsc.orgclockss.org |

| Cyclization | Formation of benzopyran or benzofuran (B130515) derivatives | Varies based on pathway | rsc.orgrsc.org |

Hydrosilylation of the Terminal Alkyne

The terminal alkyne of this compound can react with hydrosilanes in the presence of a transition metal catalyst. The regioselectivity and stereoselectivity of this reaction are highly dependent on the catalyst and reaction conditions. nih.govlibretexts.org

Ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to catalyze the trans-addition of silanes to terminal alkynes, leading to α-vinylsilanes (Markovnikov addition product). nih.gov Deuterium labeling studies have confirmed a clean trans-addition process, which argues against a mechanism involving initial cis-addition followed by isomerization. nih.gov

In contrast, certain rhodium-based catalysts can direct the reaction towards different isomers. For example, specific bis-N-heterocyclic carbene rhodium(III) complexes can favor the formation of α-vinylsilanes, while others selectively produce the β-(Z)-vinylsilane. csic.es The mechanism for the β-(Z)-selective reaction has been proposed to proceed via an outer-sphere pathway, where an acetone (B3395972) solvent molecule acts as a "silane shuttle," transferring the silyl (B83357) group to the alkyne. csic.es The subsequent nucleophilic attack by the metal hydride on the resulting intermediate leads to the observed product. csic.es

| Catalyst | Typical Product | Proposed Mechanistic Feature | Reference |

| [Cp*Ru(MeCN)₃]PF₆ | α-Vinylsilane | Direct three-component addition (trans) | nih.gov |

| bis-NHC Rh(III) diiodido complex | β-(Z)-Vinylsilane | Outer-sphere mechanism with solvent shuttle | csic.escsic.es |

| bis-NHC Rh(III) trifluoroacetato complex | α-Vinylsilane | Inner-sphere mechanism with ligand assistance | csic.es |

Theoretical and Computational Chemistry Investigations of Hept 6 Ynoxybenzene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties (Study of)

Quantum chemical calculations are fundamental to modern chemistry for predicting the geometric and electronic characteristics of molecules. nrel.gov For Hept-6-ynoxybenzene, methods like Density Functional Theory (DFT) and ab initio models such as Hartree-Fock (RHF) are employed to determine its most stable three-dimensional structure (optimized geometry) and to analyze its electronic landscape. sapub.org These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of the molecule. osti.gov

Commonly used DFT functionals, such as B3LYP or M06-2X, paired with basis sets like 6-311++G(d,p) or def2-TZVP, offer a balance of computational cost and accuracy for organic molecules. nrel.govsapub.orgrsc.org Such studies provide insights into bond lengths, bond angles, and dihedral angles. Furthermore, they are used to calculate key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sapub.org

Table 1: Overview of Quantum Chemical Methods and Their Applications

| Computational Method | Application in Studying this compound |

|---|---|

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequencies (IR), NMR shifts, electronic properties (HOMO/LUMO), reaction pathways, transition states. nrel.govscispace.com |

| Hartree-Fock (HF) | Initial geometry optimization, wavefunction analysis; often a starting point for more complex methods. sapub.org |

| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation for higher accuracy in energy calculations, but is computationally more demanding. ccu.edu.tw |

Computational chemistry is instrumental in predicting where a molecule is most likely to react. For this compound, this involves identifying nucleophilic and electrophilic centers. A key tool for this is the Molecular Electrostatic Potential (MEP) map. sapub.org The MEP visualizes the charge distribution across the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). sapub.org

For this compound, MEP analysis would likely identify the following reactive areas:

Electron-rich regions : The π-systems of the terminal alkyne and the benzene (B151609) ring, as well as the lone pairs on the ether oxygen, are expected to be primary sites for electrophilic attack.

Electron-poor regions : The acetylenic proton and protons on the aromatic ring are potential sites for nucleophilic interaction or deprotonation by a strong base.

These predictions help in understanding the regioselectivity of reactions, such as cycloadditions at the alkyne or electrophilic aromatic substitution on the benzene ring.

This compound possesses significant conformational flexibility due to the single bonds in its heptynyl ether chain. Understanding the molecule's preferred shapes, or conformations, is crucial as they can influence reactivity. frontiersin.org Computational methods are used to explore the potential energy surface (PES) of the molecule by systematically rotating its dihedral angles.

This analysis identifies various local energy minima, corresponding to stable conformers, and the transition states that connect them. By calculating the relative energies of these conformers, the most stable, lowest-energy structure can be determined. This information is vital because the dominant conformation in a solution can dictate the accessibility of reactive sites and, consequently, the outcome of a reaction. frontiersin.orgmdpi.com

Prediction of Reactive Sites and Selectivity

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling allows for the detailed investigation of reaction mechanisms, providing a step-by-step view of how reactants transform into products. sapub.orgnih.gov For this compound, this could involve modeling reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the terminal alkyne, or substitution reactions on the aromatic ring. These simulations map the entire reaction pathway, identifying all intermediates and transition states. units.it By understanding the mechanism, reaction conditions can be optimized to favor desired products. rsc.org

A critical aspect of mechanistic studies is the characterization of the transition state (TS)—the highest energy point along a reaction coordinate. mdpi.com Locating the precise geometry of a TS is computationally intensive but provides invaluable insight into a reaction's feasibility. Once the TS is found, its energy relative to the reactants is calculated to determine the activation energy barrier. sapub.org

A lower energy barrier corresponds to a faster reaction rate. Frequency calculations are performed on the TS structure to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ccu.edu.tw These calculations can compare competing reaction pathways, allowing chemists to predict which product is kinetically favored. frontiersin.org

Reactions are typically performed in a solvent, which can significantly influence reaction rates and outcomes. rsc.org Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models : These models treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's electronic structure and energy. osti.gov

Explicit Solvation Models : In this more rigorous approach, individual solvent molecules are included in the calculation. frontiersin.orgmdpi.com This method is computationally expensive but is necessary for reactions where specific solute-solvent interactions, such as hydrogen bonding, play a direct role in the mechanism. frontiersin.orgmdpi.com

Including solvent effects is crucial for accurately calculating energy barriers and the stability of charged intermediates, ensuring that the computational model more closely reflects experimental reality. nih.gov

Transition State Characterization and Energy Barrier Calculations

Simulation of Spectroscopic Responses for Structural Interpretation

Computational chemistry can simulate various types of spectra, which is invaluable for confirming the structure of a newly synthesized compound like this compound. By calculating the expected spectroscopic data for a proposed structure, it can be compared directly with experimental results. sapub.org

NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts for a proposed structure can be correlated with the experimental spectrum to validate the assignment of all signals. nih.gov

Infrared (IR) Spectroscopy : Quantum chemical frequency calculations yield the vibrational modes of the molecule. sapub.org These computed frequencies and their intensities can be used to generate a theoretical IR spectrum, which helps in assigning the absorption bands observed experimentally, such as the characteristic C≡C-H stretch of the terminal alkyne and the C-O-C stretches of the ether linkage. A strong correlation between the computed and experimental spectra provides high confidence in the structural assignment. sapub.org

Molecular Dynamics Simulations for Dynamic Behavior (Focus on methodology, not specific properties)

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed insights into the conformational dynamics, intermolecular interactions, and macroscopic properties of molecules like this compound. The following sections outline the standard methodology for conducting MD simulations on this compound, focusing on the procedural aspects rather than specific results.

System Setup and Force Field Selection

The initial step in a molecular dynamics simulation is the creation of a computational model of the system. For this compound, this involves generating the 3D coordinates of a single molecule or a collection of molecules within a simulation box, often solvated in a chosen medium to mimic experimental conditions.

A crucial component of this setup is the selection of a force field , which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, which contains both an aromatic ether moiety and a terminal alkyne group, a well-parameterized and transferable force field is essential. Commonly used all-atom force fields suitable for this purpose include OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). researchgate.netmorressier.com These force fields have been developed to accurately model a wide range of organic molecules. aip.org

The OPLS-AA force field, for instance, has specific parameters developed for alkynes that can reproduce experimental data on liquid densities and enthalpies of vaporization. researchgate.net Similarly, the CHARMM force field, often used for biomolecular simulations, has extensions like CGenFF (CHARMM General Force Field) that can generate parameters for drug-like molecules, including those with linear moieties like alkynes. morressier.combyu.edu The choice of force field will dictate the parameters used for bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic).

A key challenge in simulating molecules with terminal alkynes is accurately representing the linear geometry of the C-C≡C-H group. morressier.com Some force fields may require special considerations or parameter modifications to prevent unrealistic bending of this linear arrangement during the simulation. morressier.com

Simulation Protocol

Once the system is set up, the MD simulation proceeds through a series of steps to equilibrate and then simulate the system for a desired length of time. A typical protocol would involve the following stages:

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable atomic clashes or high-energy conformations that may have been introduced during the setup. This is typically achieved using algorithms like steepest descent or conjugate gradient.

Equilibration: The system is gradually brought to the desired temperature and pressure. This is often done in two phases:

NVT Ensemble (Canonical Ensemble): The system is heated to the target temperature while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the system to achieve a proper distribution of kinetic energies.

NPT Ensemble (Isothermal-Isobaric Ensemble): The system is then equilibrated at the target temperature and pressure, with the number of particles (N), pressure (P), and temperature (T) held constant. This allows the density of the simulation box to relax to an appropriate value.

Production Run: Following equilibration, the production phase of the simulation is performed. During this stage, the trajectory of the atoms (their positions and velocities over time) is saved at regular intervals for subsequent analysis. The length of the production run depends on the specific properties being investigated, with longer simulations required to capture slower dynamic processes. For studying the conformational dynamics of a flexible molecule like this compound, simulation times on the order of nanoseconds to microseconds are common. mdpi.comresearchgate.net

The simulations are typically carried out using specialized software packages such as GROMACS, AMBER, or LAMMPS. mdpi.comtandfonline.com These programs implement the necessary algorithms for integrating the equations of motion and controlling the thermodynamic ensemble.

Data Analysis

The trajectory data generated from the production run can be analyzed to extract a wealth of information about the dynamic behavior of this compound. Standard analysis techniques include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding an atom or a group of atoms at a certain distance from a reference atom or group. RDFs can reveal details about the local solvation structure and intermolecular packing.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms around their average positions, highlighting the more flexible regions of the molecule.

Dihedral Angle Analysis: By monitoring the dihedral angles along the flexible heptoxy chain, one can identify the preferred conformations and the transitions between them.

Hydrogen Bond Analysis: If the simulation is performed in a protic solvent, the formation and breaking of hydrogen bonds between the ether oxygen of this compound and the solvent molecules can be analyzed.

The table below provides a hypothetical set of parameters that could be used for a molecular dynamics simulation of liquid this compound.

| Simulation Parameter | Value/Method | Rationale |

| Force Field | OPLS-AA | Well-parameterized for organic liquids, including ethers and alkynes. researchgate.net |

| Simulation Software | GROMACS | A widely used and efficient package for MD simulations. tandfonline.com |

| System Size | 512 this compound molecules | Sufficiently large to minimize finite-size effects for a bulk liquid simulation. |

| Solvent | None (Bulk Liquid) | To study the intrinsic dynamics and intermolecular interactions of the compound. |

| Simulation Box | Cubic, with periodic boundary conditions | To simulate a continuous system and avoid edge effects. |

| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant temperature and pressure, mimicking laboratory conditions. mdpi.comresearchgate.net |

| Temperature | 298 K | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Integration Timestep | 2 fs | A common timestep for all-atom simulations with constrained hydrogen bonds. mdpi.com |

| Bond Constraints | LINCS or SHAKE | To constrain the lengths of bonds involving hydrogen atoms, allowing for a larger timestep. tandfonline.com |

| Equilibration Time | 5 ns | To ensure the system reaches thermal and pressure equilibrium. |

| Production Time | 100 ns | To collect sufficient statistics for analyzing dynamic properties. researchgate.netmdpi.com |

Inability to Generate Article on "this compound" Due to Lack of Available Scientific Data

Despite a comprehensive and multi-faceted search strategy, we have been unable to locate the specific, detailed research findings necessary to generate the requested article on the chemical compound "this compound." While the existence of the compound is confirmed through chemical supplier databases, which provide a CAS number (1486250-48-9), molecular formula (C₁₃H₁₆O), and molecular weight (188.27 g/mol ), the core requirement of detailed, published analytical data remains unfulfilled. chemshuttle.comcalpaclab.comarctomsci.com

The user's instructions mandated an article based on "detailed research findings" and the inclusion of specific data tables for various analytical methodologies, including NMR, IR, Raman, Mass Spectrometry, UV-Vis, and Gas Chromatography. Our extensive searches of scientific literature and chemical databases did not yield any publications containing this specific experimental data for this compound.

The search did retrieve general information on the spectroscopic characteristics of the functional groups present in the molecule—namely phenyl ethers, terminal alkynes, and long alkyl chains. For instance, the general regions for C-O bond stretching in ethers in Infrared (IR) spectroscopy are known, as are the typical chemical shifts for protons and carbons adjacent to an ether oxygen or part of an aromatic ring in Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.org Similarly, predictable fragmentation patterns for ethers and alkylbenzenes in Mass Spectrometry can be theorized. uni-saarland.de

However, generating an article based on these general principles would be speculative. It would not represent the "detailed research findings" for this compound as explicitly requested. Constructing the required data tables without published experimental results would amount to fabrication of scientific data, which is a violation of core scientific and ethical principles.

Therefore, to maintain scientific accuracy and adhere to the strict instructions of providing only factual, sourced information, we cannot generate the article as outlined. The foundational data required for a professional and authoritative discussion of the advanced analytical methodologies for this compound is not available in the public domain at this time.

Advanced Analytical Methodologies for Hept 6 Ynoxybenzene Research

Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds in a mixture. mdpi.commolaid.com For a compound like Hept-6-ynoxybenzene, which possesses limited volatility due to its molecular weight and aromatic nature, HPLC is an ideal analytical tool. molaid.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. mdpi.com

Research Findings:

While specific HPLC studies detailing the analysis of this compound are not prevalent in publicly accessible literature, the chromatographic behavior of similar alkyne-substituted aromatic ethers provides a strong basis for developing effective analytical methods. For instance, the separation of aromatic alkynes is routinely achieved using reversed-phase HPLC. researchgate.net In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A typical HPLC method for the analysis of a non-volatile mixture containing this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, allowing for the efficient elution of compounds with varying polarities. libretexts.org Detection is commonly performed using a UV-Vis detector, as the benzene (B151609) ring in this compound exhibits strong absorbance in the ultraviolet region. researchgate.net

Illustrative HPLC Parameters for Analysis of an Alkyne-Substituted Aromatic Ether:

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilyl) | The nonpolar nature of the C18 stationary phase provides good retention for the relatively nonpolar this compound. libretexts.org |

| Mobile Phase | Acetonitrile:Water (gradient) | A gradient elution, starting with a higher water concentration and increasing the acetonitrile percentage, allows for the separation of compounds with a range of polarities that might be present in a reaction mixture. researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring of this compound allows for sensitive detection at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

This table represents a standard starting point for the method development for the analysis of this compound. The exact gradient profile and other parameters would be optimized to achieve the best resolution and peak shape for the specific mixture being analyzed.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.comnih.gov For a compound like this compound, which may exist as a crystalline solid under appropriate conditions, single-crystal X-ray diffraction can provide invaluable information about its molecular architecture, including bond lengths, bond angles, and intermolecular interactions. nih.gov The technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a model of the atomic arrangement. youtube.comcore.ac.uk

Research Findings:

Illustrative Crystallographic Data for a Related Aromatic Ether Derivative:

The following table presents representative crystallographic data for a compound containing a phenyl ether with an extended alkyl chain, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value | Description |

| Crystal System | Monoclinic | A crystal system characterized by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements within the unit cell. |

| a (Å) | 10.532(3) | Unit cell dimension along the a-axis. |

| b (Å) | 5.876(1) | Unit cell dimension along the b-axis. |

| c (Å) | 32.145(8) | Unit cell dimension along the c-axis. |

| β (°) | 94.56(2) | The angle between the a and c axes in a monoclinic system. |

| Volume (ų) | 1985.9(9) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.15 | The theoretical density of the crystal. |

| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This data is illustrative and based on a related structure to demonstrate the principles of X-ray diffraction analysis.

The determination of the crystal structure of this compound would provide definitive proof of its chemical identity and offer crucial insights into its solid-state properties and potential for forming ordered materials.

Exploration of Hept 6 Ynoxybenzene in Advanced Material Science and Chemical Biology Excluding Clinical/human Trials

Polymer Chemistry Applications

The unique structure of Hept-6-ynoxybenzene, featuring a terminal alkyne group, positions it as a versatile building block in polymer chemistry. This functional group serves as a reactive handle for various polymerization and modification strategies.

Incorporation into Polymer Backbones and Networks

The integration of specific monomers into polymer backbones is a fundamental strategy for creating materials with tailored properties. numberanalytics.com Aromatic hydrocarbons, for instance, are known to enhance thermal stability, mechanical strength, and chemical resistance when included in a polymer's core structure. numberanalytics.com

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactants | Resulting Linkage | Potential Polymer Structure |

|---|---|---|---|

| Thiol-Yne Click Polymerization | This compound, Dithiol Monomer | Thioether | Linear or cross-linked polymer with pendant phenoxy groups. |

| Polycondensation | (Modified) this compound, Co-monomer | Varies (e.g., Ester, Amide) | Polymer with phenoxy groups integrated into or pendant to the backbone. |

Cross-linking Agents and Polymer Modification

Cross-linking transforms individual polymer chains into a single, three-dimensional network, which significantly enhances mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.comlohtragon.com The terminal alkyne of this compound is an ideal functional group for acting as a cross-linking point.

Polymers that have been synthesized with pendant azide (B81097) groups can be effectively cross-linked using a bifunctional linker derived from this compound. Alternatively, a polymer can be synthesized with this compound as a comonomer, leaving the alkyne groups available for subsequent cross-linking reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction for this purpose, forming stable triazole linkages. organic-chemistry.orgtcichemicals.com This "click" reaction's reliability and specificity make it a powerful tool for polymer modification. tcichemicals.com

Table 2: Cross-linking Strategies Using this compound Moiety

| Strategy | Description | Reaction Type | Benefit |

|---|---|---|---|

| Post-Polymerization Cross-linking | A pre-formed polymer with azide side chains is reacted with a bifunctional alkyne linker. | Azide-Alkyne Cycloaddition | Controlled cross-link density. |

| Copolymerization and Cross-linking | This compound is included as a monomer in the initial polymerization. The pendant alkynes are then reacted with an azide cross-linker. | Azide-Alkyne Cycloaddition | Integrates the cross-linking site directly into the polymer structure. |

| Radical-Mediated Cross-linking | The alkyne groups react with thiols on other polymer chains under radical initiation. | Thiol-Yne Radical Addition | Forms a network without the need for metal catalysts. chemrxiv.org |

Fabrication of Functional Polymeric Materials and Coatings

Functional polymeric materials are designed to possess specific, often switchable, properties for targeted applications such as self-healing coatings, adhesives, and responsive hydrogels. suprapolix.comforth.gr The incorporation of this compound into a polymer provides a route to such advanced materials.

The phenoxy group can impart hydrophobicity and thermal stability, making polymers containing this moiety suitable for protective coatings. vulcanchem.com Furthermore, the unreacted terminal alkyne groups on a material's surface serve as platforms for post-fabrication modification. For example, molecules with specific functionalities (e.g., fluorophores, bioactive peptides) can be "clicked" onto the surface, creating a highly tailored interface. This approach has been used to create functional coatings for various substrates, including inorganic crystals, to improve their optical or physical properties. mdpi.com

Bioconjugation and Bioorthogonal Chemistry Strategies (Principles and Methods, not clinical)

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.com The terminal alkyne of this compound makes it a candidate for such strategies, particularly in the realm of bioconjugation, which is the process of linking molecules to biomolecules like proteins or polysaccharides. mdpi.comnih.gov

Activated Alkyne-Based Bioconjugation Mechanisms

While terminal alkynes are useful, their reactivity with biological nucleophiles (e.g., amines, thiols, hydroxyls) is often low under physiological conditions. To overcome this, "activated alkynes" are used. chemrxiv.org These are alkynes conjugated to electron-withdrawing groups, which makes them more susceptible to nucleophilic attack.

A powerful, metal-free bioconjugation strategy involves the reaction of activated alkynes with native functional groups found in biomolecules, such as the amino groups in lysine (B10760008) residues or the hydroxyl groups in polysaccharides. chemrxiv.orgnih.gov This "amino-yne" or "hydroxyl-yne" click reaction proceeds efficiently without a metal catalyst, offering a straightforward method for labeling proteins and sugars. chemrxiv.orgnih.gov Although this compound itself is not an activated alkyne, its alkyne group could readily react with an activated species or be chemically modified into an activated form for such applications. This approach enables the creation of fluorescently labeled biomolecules for imaging and analysis. nih.gov

Table 3: Comparison of Alkyne-Based Bioconjugation

| Reaction | Alkyne Type | Biological Target Group | Catalyst Required | Key Advantage |

|---|---|---|---|---|

| CuAAC | Terminal (e.g., this compound) | Azide (pre-installed) | Copper(I) | High efficiency and specificity. organic-chemistry.org |

| SPAAC | Strained Cyclooctyne (B158145) | Azide (pre-installed) | None (Metal-free) | Biocompatible for in vivo systems. sigmaaldrich.com |

| Activated Alkyne Addition | Electron-deficient alkyne | Amine, Thiol, Hydroxyl (native) | None (Metal-free) | Does not require pre-functionalization of the biomolecule with an azide. chemrxiv.orgnih.gov |

Metal-Free Click Chemistry Applications in Biological Systems

A significant drawback of the standard CuAAC reaction is the cytotoxicity of the copper catalyst, which limits its application in living cells and organisms. pcbiochemres.comtcichemicals.com This led to the development of metal-free click chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). sigmaaldrich.com

SPAAC utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst. The high reactivity is driven by the release of ring strain as the alkyne converts to a more stable triazole ring. sigmaaldrich.com For a molecule like this compound to be used in this context, it would typically be reacted with a biomolecule that has been modified to carry a strained cyclooctyne group, or vice-versa. This bioorthogonal reaction is a cornerstone of modern chemical biology, enabling the labeling and imaging of biomolecules in their native environment with minimal perturbation. mdpi.comsigmaaldrich.com

Development of Molecular Probes and Labels (Methodology, not dosage)

The development of molecular probes for tracking and identifying biological molecules is a cornerstone of modern chemical biology. The methodology often relies on bioorthogonal chemistry, where reactions can occur in complex biological environments without interfering with native processes. This compound is a prime candidate for these applications due to its terminal alkyne group, which is a key component in one of the most powerful bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". units.it

The methodology involves a two-step process. First, a biomolecule of interest (e.g., a protein, nucleic acid, or glycan) is metabolically, genetically, or chemically engineered to incorporate an azide (-N₃) group. Second, the azide-modified biomolecule is treated with an alkyne-containing probe, such as this compound. In the presence of a copper(I) catalyst, the azide and the terminal alkyne of this compound undergo a rapid and highly specific cycloaddition reaction to form a stable triazole linkage. This covalently attaches the "this compound" tag to the biomolecule. The phenoxy group can serve as a simple aromatic tag or be further functionalized with reporter groups like fluorophores or affinity tags prior to the click reaction.

The key advantage of this method is its high specificity and efficiency, which allows for the selective labeling of molecules even at very low concentrations within a complex cellular lysate. units.it

Table 1: General Methodology for Bioconjugation using this compound

| Component | Role / Description | Example |

|---|---|---|

| Target Molecule | The biological entity to be labeled. | A specific protein or cell-surface glycan. |

| Azide-Labeling Reagent | A molecule that introduces the azide group into the target. | Azido-sugars for metabolic labeling of glycans. |

| Alkyne Probe | The reporter molecule bearing the terminal alkyne. | This compound |

| Catalyst System | Facilitates the cycloaddition reaction. | Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ. |

| Solvent | Aqueous buffer systems, often with co-solvents like DMSO or THF to aid probe solubility. | Phosphate-buffered saline (PBS). |

Applications in Catalysis and Ligand Design

The design of catalysts and ligands is central to modern synthetic chemistry, enabling efficient and selective chemical transformations. solvias.comrsc.org Organometallic complexes, which feature a metal atom bonded to organic ligands, are a major class of catalysts. nih.govuni-due.de The properties of these catalysts are dictated by the electronic and steric nature of their ligands.

Precursors for Catalytic Ligands and Complexes

This compound serves as a valuable precursor for the synthesis of more complex ligand structures. rsc.orgnih.gov A precursor is a starting molecule that provides a foundational scaffold which can be chemically modified to produce a final, functional molecule. The structural features of this compound—the aromatic ring and the terminal alkyne—are both chemically versatile handles for elaboration.

For instance, the phenyl group can be subjected to ortho-metalation, allowing for the introduction of donor atoms like phosphorus or nitrogen. A double ortho-functionalization could transform the simple phenyl ring into a "pincer" ligand, which can strongly bind to a metal center and create a highly stable and active catalyst. The alkyne group can also participate in forming organometallic complexes or can be used to link the ligand to other molecular structures or solid supports. sioc-journal.cn

Scaffolds for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly ordered, crystalline porous materials constructed from molecular building blocks. tcichemicals.comtcichemicals.comnih.govberkeley.edu MOFs consist of metal ions or clusters connected by organic linkers, while COFs are made entirely from organic elements linked by strong covalent bonds. tcichemicals.comuwo.ca The design of the organic linker is critical as it determines the pore size, geometry, and chemical functionality of the resulting framework. rsc.org

A primary linker for framework construction typically requires at least two points of connection to build a 2D or 3D network. tcichemicals.com In its native form, this compound is a monofunctional molecule. However, it can be used in two key ways:

Post-Synthetic Modification: A pre-formed MOF or COF with reactive sites (e.g., azide groups) within its pores can be modified by attaching this compound via click chemistry. This allows for the precise functionalization of the pore interiors, tailoring them for specific applications like selective adsorption.

As a Precursor to a Linker: this compound can be chemically modified to become a ditopic or polytopic linker. For example, functionalizing the phenyl ring with carboxylic acid or boronic acid groups would create the necessary connection points for it to serve as a primary building block in MOF or COF synthesis. The long, flexible heptynoxy chain would introduce a unique level of functionality and structural dynamics within the framework pore. nih.gov

Table 2: Hypothetical Components for a MOF Synthesis Using a this compound Derivative

| Component | Function | Example |

|---|---|---|

| Metal Node Source | Provides the corners of the framework. | Zinc Nitrate (Zn(NO₃)₂) |

| Organic Linker | Forms the struts of the framework. | 4-(Hept-6-ynoxy)isophthalic acid (A derivative of this compound) |

| Solvent | Medium for crystal growth. | N,N-Dimethylformamide (DMF) |

| Reaction Condition | Promotes crystallization. | Solvothermal synthesis (heating in a sealed vessel). |

Photophysical and Optoelectronic Material Development

The development of new materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors relies on molecules with specific photophysical properties, such as the ability to absorb and emit light at desired wavelengths. rsc.orgnih.gov These properties are governed by the molecule's electronic structure. While this compound itself is not a strong chromophore, it is an excellent building block for creating larger, electronically active systems. researchgate.netresearchgate.net

The phenoxy group acts as a mild electron-donating group, and the terminal alkyne is a highly versatile functional group for building larger conjugated systems. Through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the alkyne can be linked to other aromatic or heteroaromatic systems. This process extends the π-conjugated system of the molecule, which is a fundamental strategy for tuning its electronic and optical properties. core.ac.uk By coupling this compound with various electron-accepting groups, donor-acceptor type molecules can be synthesized. Such structures are known to exhibit interesting photophysical phenomena, including intramolecular charge transfer (ICT), which is crucial for applications in sensing and optoelectronics. researchgate.net The development of materials with hot exciton (B1674681) or hot carrier utilization is a promising strategy for designing new high-performance optoelectronic materials. rsc.org

Table 3: Representative Research Findings on Functionalized Frameworks and Materials

| Material Type | Linker/Precursor Feature | Resulting Property/Application |

|---|---|---|

| Luminescent COFs | Interruption of intralayer conjugation using saturated linkers like cyclohexane. nih.gov | Enhanced emission with high photoluminescence quantum yields (up to 57%); application in chemical sensing. nih.gov |

| Porous MOFs | Functionalization with specific groups (e.g., azolate-based ligands). mdpi.com | High affinity and selectivity for gas adsorption (e.g., NO₂) or fluorescence-based sensing. mdpi.com |

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Protocols

The conventional synthesis of aryl ethers like Hept-6-ynoxybenzene often relies on the Williamson ether synthesis. numberanalytics.com This method typically involves the reaction of a phenoxide with an alkyl halide, which can necessitate the use of strong bases, high temperatures, and organic solvents, raising environmental and scalability concerns.

Future research is increasingly focused on developing "green" or sustainable synthetic pathways that are more environmentally benign and economically viable. alfa-chemistry.com For this compound, this involves exploring alternative methods that minimize waste, reduce energy consumption, and utilize less hazardous materials. Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times for ether formation, often leading to higher yields and reducing the need for high temperatures and prolonged heating. numberanalytics.combenthamdirect.com This energy-efficient method aligns with the principles of green chemistry. benthamdirect.com

Novel Catalytic Systems: Research into catalytic etherification is a promising avenue. numberanalytics.com This includes the development of reusable heterogeneous catalysts, which can be easily separated from the reaction mixture, and phase-transfer catalysts that can improve reaction efficiency under milder conditions. alfa-chemistry.combenthamdirect.com Recent advancements have even demonstrated catalytic Williamson ether synthesis (CWES) at high temperatures for industrial applications, converting alcohols and phenols with high selectivity. acs.org

Greener Solvents and Conditions: A significant goal is to replace traditional organic solvents with more environmentally friendly alternatives, or to develop solvent-free reaction conditions.

| Parameter | Traditional Williamson Synthesis | Emerging Sustainable Protocols |

| Energy Input | High (prolonged heating) | Lower (e.g., microwave irradiation) benthamdirect.com |

| Catalyst | Often stoichiometric base | Recyclable heterogeneous or phase-transfer catalysts benthamdirect.com |

| Solvents | Traditional organic solvents | Green solvents or solvent-free conditions |

| Reaction Time | Long | Significantly reduced benthamdirect.com |

| Byproducts | Salt waste from base | Minimized through catalytic cycles |

Interactive Data Table: Comparison of Synthetic Protocols for Aryl Ether Synthesis.

Exploration of Unconventional Reactivity Modes

The reactivity of this compound is dominated by its terminal alkyne group. While standard alkyne reactions are well-established, future research is poised to explore more novel and unconventional transformations. The sp-hybridized carbons of the triple bond make alkynes more electrophilic than corresponding alkenes, opening the door to nucleophilic addition reactions. msu.edu

Key research directions include:

Selective Functionalization: The alkyne's two π-bonds offer opportunities for differential dihydrofunctionalization, where each π-bond is functionalized in a distinct manner within a single reaction. nih.gov This could be achieved through cooperative catalyst systems, for instance, combining copper and palladium catalysis to achieve hydroarylation and hydroboration across the triple bond. nih.gov

Multicomponent Reactions (MCRs): Alkynes are excellent partners in MCRs, where multiple starting materials combine in a single step to form complex products. rsc.org Exploring new MCRs involving this compound could rapidly generate libraries of structurally diverse molecules with potential applications in drug discovery and materials science. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example that can be integrated into MCRs. rsc.org

Catalytic C-H Activation: The terminal C-H bond of the alkyne is acidic and can be readily functionalized. wikipedia.org While reactions like Sonogashira coupling are common, future work could focus on novel catalytic systems that activate this bond for different transformations, potentially influenced by the distal phenoxy group.

| Reaction Type | Reagents/Catalyst | Potential Product from this compound |

| Mercury(II)-Catalyzed Hydration | HgSO₄, H₂O, H₂SO₄ | A methyl ketone libretexts.org |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN 2. H₂O₂, NaOH | An aldehyde libretexts.org |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide (B81097) (R-N₃), Cu(I) catalyst | A 1,2,3-triazole substituted benzene (B151609) derivative fu-berlin.de |

| Differential Dihydrofunctionalization | Aryl halide, Pinacolborane, Cu/Pd catalyst | A benzylic alkyl boronate derivative nih.gov |

| Ene-Addition | Germene or Silene catalyst | A vinylgermane or vinylsilane derivative acs.org |

Interactive Data Table: Potential Reactivity Modes of the Terminal Alkyne in this compound.

Integration into Complex Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of large, ordered structures from smaller molecular building blocks held together by non-covalent interactions. uclouvain.berug.nl The terminal alkyne of this compound is an ideal functional group for constructing such assemblies, primarily through "click chemistry." chemrxiv.org

Click Chemistry for Supramolecular Assembly: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and functional-group-tolerant reaction that forms a stable triazole linkage. fu-berlin.deotago.ac.nz This reaction allows this compound to be "stitched" together with other azide-functionalized molecules to create complex, well-defined architectures. otago.ac.nz

Building Blocks for Functional Systems: By functionalizing the phenyl ring of this compound with another reactive group (like an azide or another alkyne), it can be used to synthesize macrocycles, polymers, and interlocked structures like rotaxanes and catenanes. otago.ac.nz The heptyl chain can impart solubility and flexibility, while the phenyl group can participate in stabilizing π-stacking interactions. rug.nl

Post-Assembly Modification (PAM): this compound can be used to introduce alkyne handles into pre-formed supramolecular structures, such as metal-organic cages. researchgate.net These alkyne groups can then be modified in a subsequent step (PAM) to tune the properties of the final assembly. researchgate.net

| Supramolecular Architecture | Role of this compound | Key Reaction |

| Functional Polymers/Gels | Alkyne-functionalized monomer for cross-linking | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) fu-berlin.de |

| Metallo-Supramolecular Polymers | Forms part of a mechanically interlocked ligand (MIL) | CuAAC to form the ligand, followed by metal coordination otago.ac.nz |

| numberanalytics.comRotaxanes | Functional "thread" component | Active metal template synthesis using CuAAC otago.ac.nz |

| Modified Metal-Organic Cages (MOCs) | Post-assembly modification to add functionality | Covalent modification of the MOC linker researchgate.net |

| Shape-Persistent Macrocycles | Linear, rigid building block | Dynamic alkyne metathesis researchgate.net |

Interactive Data Table: Applications of this compound in Supramolecular Construction.

Interdisciplinary Research Avenues in Advanced Materials and Chemical Biology

The unique properties of this compound make it a valuable tool for interdisciplinary research, bridging the gap between pure chemistry and applied fields like materials science and biology.

Advanced Materials Science: The field of advanced materials seeks to design and create materials with novel or enhanced properties. tugraz.atidu.ac.id this compound can be incorporated into materials to impart specific functions.

Functional Polymers: By grafting this compound onto polymer backbones via click chemistry, new materials with tailored properties (e.g., hydrophobicity, thermal stability, optical properties) can be developed. oatext.com

Surface Modification: Surfaces can be functionalized with alkyne groups, allowing for the attachment of this compound. This could be used to create specialized coatings, sensors, or electronic components. rsc.org

Chemical Biology: A major challenge in biology is observing molecules in their native environment. Chemical biology develops tools to study and manipulate biological systems at the molecular level.

Bioorthogonal Tagging: The alkyne group is bioorthogonal, meaning it does not react with functional groups typically found in living organisms. nih.govannualreviews.org This allows it to serve as a chemical "handle" or tag.

Imaging and Tracking: An alkyne-containing molecule can be metabolically incorporated into biomolecules like proteins, lipids, or glycans. nih.gov A fluorescent probe with an azide group can then be "clicked" onto the alkyne, allowing for visualization and tracking of the biomolecule within a cell. nih.govacs.org While this compound is not a natural product, it serves as a fundamental building block for creating more complex, biologically active probes for these applications. annualreviews.org

| Field | Application | Role of this compound |

| Advanced Materials | Creation of functional polymers and coatings | Provides an alkyne handle for "clicking" onto a material backbone or surface. fu-berlin.deoatext.com |

| Development of novel electroceramics or nanostructures | A molecular precursor for materials with specific electronic or optical properties. tugraz.at | |

| Chemical Biology | Bioorthogonal labeling and imaging | Serves as a model compound or scaffold for creating alkyne-tagged probes. nih.govannualreviews.org |

| Drug Discovery | Used in multicomponent reactions to rapidly synthesize libraries of potential therapeutic agents. rsc.org | |

| Natural Product Identification | Used in workflows to identify unknown alkyne-containing natural products from complex mixtures. acs.org |

Interactive Data Table: Interdisciplinary Applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.